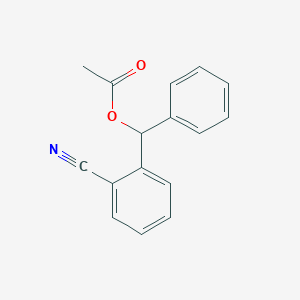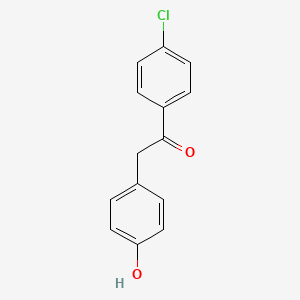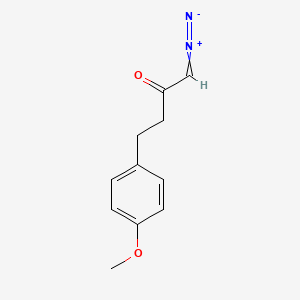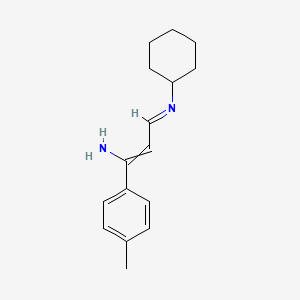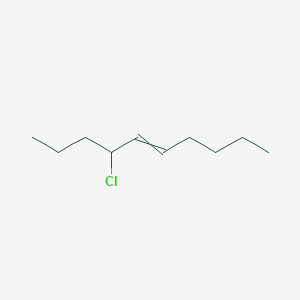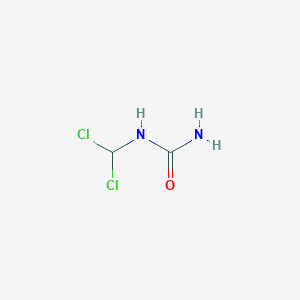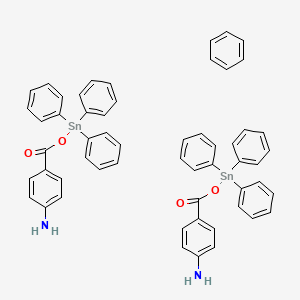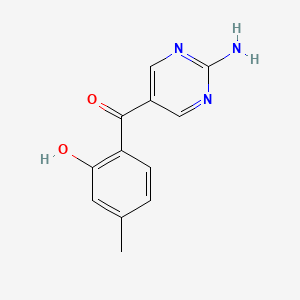
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is a chemical compound that combines a pyrimidine ring with an aminopyrimidine group and a hydroxy-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects against diseases like malaria and sleeping sickness.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity may be due to its ability to inhibit key enzymes or disrupt cellular processes in the Trypanosoma parasites . Similarly, its antiplasmodial activity may involve interference with the life cycle of Plasmodium parasites .
Comparación Con Compuestos Similares
2-Aminopyrimidine derivatives: These compounds share the aminopyrimidine group and have been studied for their biological activities.
Hydroxy-methylphenyl derivatives: These compounds share the hydroxy-methylphenyl group and are used in various chemical applications.
Uniqueness: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
95664-45-2 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
(2-aminopyrimidin-5-yl)-(2-hydroxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C12H11N3O2/c1-7-2-3-9(10(16)4-7)11(17)8-5-14-12(13)15-6-8/h2-6,16H,1H3,(H2,13,14,15) |
Clave InChI |
NOAIFNFKNCKGFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(N=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





